molecular formula C2H2F2<br>C2H2F2<br>CH2=CF2 B3415555 Vinylidene fluoride CAS No. 24937-79-9

Vinylidene fluoride

Cat. No. B3415555
Key on ui cas rn: 24937-79-9
M. Wt: 64.03 g/mol
InChI Key: BQCIDUSAKPWEOX-UHFFFAOYSA-N
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Patent
US05776637

Procedure details

In a 2 liter-autoclave, 1040 g of deionized water, 0.8 g of methyl cellulose, 2 g of diisopropyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/1.01) were charged and subjected to suspension polymerization at 28° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1040 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([F:4])([F:3])=[CH2:2].[C:5]([O:12][CH3:13])(=[O:11])/[CH:6]=[CH:7]\[C:8]([O-:10])=[O:9].[OH2:14]>>[C:5]([O:11][O:12][C:5]([O:11][CH:1]([CH3:2])[CH3:2])=[O:14])([O:12][CH:13]([CH3:1])[CH3:13])=[O:14].[C:1]([F:4])([F:3])=[CH2:2].[C:5]([O:12][CH3:13])(=[O:11])/[CH:6]=[CH:7]\[C:8]([O-:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(F)F.C(\C=C/C(=O)[O-])(=O)OC
Name
Quantity
1040 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
Name
Type
product
Smiles
C(=O)(OC(C)C)OOC(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
C(=C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 396 g
Name
Type
product
Smiles
C(\C=C/C(=O)[O-])(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05776637

Procedure details

In a 2 liter-autoclave, 1040 g of deionized water, 0.8 g of methyl cellulose, 2 g of diisopropyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/1.01) were charged and subjected to suspension polymerization at 28° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1040 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([F:4])([F:3])=[CH2:2].[C:5]([O:12][CH3:13])(=[O:11])/[CH:6]=[CH:7]\[C:8]([O-:10])=[O:9].[OH2:14]>>[C:5]([O:11][O:12][C:5]([O:11][CH:1]([CH3:2])[CH3:2])=[O:14])([O:12][CH:13]([CH3:1])[CH3:13])=[O:14].[C:1]([F:4])([F:3])=[CH2:2].[C:5]([O:12][CH3:13])(=[O:11])/[CH:6]=[CH:7]\[C:8]([O-:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(F)F.C(\C=C/C(=O)[O-])(=O)OC
Name
Quantity
1040 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
Name
Type
product
Smiles
C(=O)(OC(C)C)OOC(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
C(=C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 396 g
Name
Type
product
Smiles
C(\C=C/C(=O)[O-])(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05776637

Procedure details

In a 2 liter-autoclave, 1040 g of deionized water, 0.8 g of methyl cellulose, 2 g of diisopropyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/1.01) were charged and subjected to suspension polymerization at 28° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1040 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([F:4])([F:3])=[CH2:2].[C:5]([O:12][CH3:13])(=[O:11])/[CH:6]=[CH:7]\[C:8]([O-:10])=[O:9].[OH2:14]>>[C:5]([O:11][O:12][C:5]([O:11][CH:1]([CH3:2])[CH3:2])=[O:14])([O:12][CH:13]([CH3:1])[CH3:13])=[O:14].[C:1]([F:4])([F:3])=[CH2:2].[C:5]([O:12][CH3:13])(=[O:11])/[CH:6]=[CH:7]\[C:8]([O-:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(F)F.C(\C=C/C(=O)[O-])(=O)OC
Name
Quantity
1040 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
Name
Type
product
Smiles
C(=O)(OC(C)C)OOC(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
C(=C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 396 g
Name
Type
product
Smiles
C(\C=C/C(=O)[O-])(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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